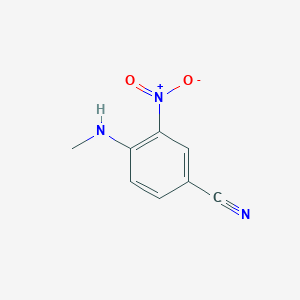

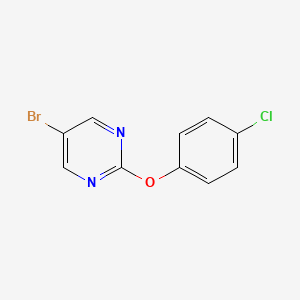

5-Bromo-2-(4-chlorophenoxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-(4-chlorophenoxy)pyrimidine is a halogenated pyrimidine derivative that has not been directly synthesized or characterized in the provided papers. However, related compounds have been synthesized and studied, providing insights into the potential properties and reactivity of 5-Bromo-2-(4-chlorophenoxy)pyrimidine. Pyrimidine derivatives are of significant interest due to their wide range of applications in pharmaceuticals and chemical research .

Synthesis Analysis

The synthesis of related bromopyrimidine compounds typically involves multi-step reactions, starting from readily available precursors. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine was synthesized and reacted with ammonia to yield regioselective displacement products . Another example is the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, which was achieved through a three-step process starting from methyl 2-(4-bromophenyl) acetate . These methods suggest that the synthesis of 5-Bromo-2-(4-chlorophenoxy)pyrimidine could potentially be achieved through similar halogenation and substitution strategies.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of pyrimidine derivatives. For example, the crystal structure of a regioselective displacement product of 5-bromo-2,4-dichloro-6-methylpyrimidine was analyzed, revealing its crystallization in the monoclinic crystal system . Similarly, the crystal structures of other brominated pyrimidine derivatives have been characterized, providing information on their molecular conformations and crystal packing .

Chemical Reactions Analysis

Bromopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is often used to introduce different substituents onto the pyrimidine ring. For instance, the reaction of 5-bromo-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine with elemental bromine, N-chloro-, or N-iodosuccinimide yielded corresponding halogenated derivatives . These reactions demonstrate the reactivity of bromopyrimidine compounds towards halogenating agents and nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrimidine derivatives can be inferred from spectroscopic and computational studies. For example, spectroscopic investigations of 5-bromo-2-hydroxy pyrimidine provided insights into its molecular geometry, vibrational wavenumbers, and electronic properties . Additionally, the presence of bromine and chlorine atoms in the pyrimidine derivatives can influence their reactivity and potential as intermediates for further chemical transformations .

Aplicaciones Científicas De Investigación

Application Summary

“5-Bromo-2-(4-chlorophenoxy)pyrimidine” is used in the bromination of pyrimidine and purine nucleosides . This compound is used to introduce bromine at the C-5 position of pyrimidine nucleosides and the C-8 position of purine nucleosides .

Methods of Application

The bromination process involves the use of sodium monobromoisocyanurate (SMBI). Both unprotected and several protected nucleosides were brominated in moderate to high yields following this procedure .

Results or Outcomes

The bromination of these nucleosides has been found to be of interest due to their antiviral and antineoplastic properties . For example, 5-Bromo-2’-deoxyuridine has shown in vivo antiviral activity through its incorporation into the DNA of replicating cells as a structural analogue of thymidine .

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-2-(4-chlorophenoxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUBZNPFNHJZFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=N2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405591 |

Source

|

| Record name | 5-bromo-2-(4-chlorophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-chlorophenoxy)pyrimidine | |

CAS RN |

887430-82-2 |

Source

|

| Record name | 5-bromo-2-(4-chlorophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)

![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B1335358.png)